molecular formula C26H34N2OS B2862883 2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1197515-10-8

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2862883
CAS No.: 1197515-10-8
M. Wt: 422.63
InChI Key: QWJQTSQEZNSLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H34N2OS and its molecular weight is 422.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Environmental Applications

2-(Dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one, as a derivative of 2,3-dihydroquinazolin-4(1H)-ones, is involved in research focused on the synthesis of heterocyclic compounds with potential applications in various fields including medicinal chemistry and environmental protection. The synthesis of these derivatives often employs green chemistry principles, aiming to reduce the environmental impact of chemical processes. For instance, one study reported the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, highlighting a method that avoids the use of harmful organic solvents and promotes environmental sustainability (B. Chen, Ji-tai Li, Guofeng Chen, 2015). Such approaches contribute to the development of safer, more efficient, and eco-friendly synthetic routes for heterocyclic compounds, including this compound.

Catalysis and Material Science

The synthesis of quinazolin-4-one derivatives is often facilitated by novel catalytic methods that improve yield and selectivity, crucial for applications in material science and catalysis research. For example, silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential for these compounds in developing new materials and catalytic processes (K. Niknam, N. Jafarpour, E. Niknam, 2011).

Antimicrobial Applications

Research into 2,3-dihydroquinazolin-4(1H)-one derivatives also explores their antimicrobial properties, offering potential applications in the development of new antibacterial and antifungal agents. A study synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones reported that these compounds exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, suggesting their utility in combating resistant strains of pathogens (A. Nanda, S. Ganguli, R. Chakraborty, 2007). Such findings underscore the importance of this compound and its derivatives in the ongoing search for effective antimicrobial agents.

Green Chemistry and Sustainable Synthesis

Further emphasizing the role of green chemistry in the synthesis of quinazolin-4-one derivatives, studies have developed methods that utilize eco-friendly solvents and catalysts. For example, the use of ionic liquids or water as solvents for synthesizing 2,3-dihydroquinazolin-4(1H)-ones without additional catalysts represents a significant step towards sustainable chemical processes. These methodologies not only enhance the efficiency of synthesis but also align with the principles of green chemistry by minimizing the environmental footprint of chemical manufacturing (Jiuxi Chen, W. Su, Hua-yue Wu, Miao-chang Liu, C. Jin, 2007).

Properties

IUPAC Name

2-dodecylsulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2OS/c1-2-3-4-5-6-7-8-9-10-16-21-30-26-27-24-20-15-14-19-23(24)25(29)28(26)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQTSQEZNSLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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